2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine
Description
Systematic IUPAC Nomenclature and Structural Identification
The compound this compound is formally identified by the IUPAC name 2-chloro-9-methoxy-1H-benzo[ij]naphthyridine. Its molecular formula, C₁₂H₉ClN₂O , reflects a fused polycyclic system comprising a benzene ring conjugated with a 2,7-naphthyridine core. The structural arrangement is defined by the following features:
- A chlorine substituent at position 2 of the naphthyridine ring.
- A methoxy group (-OCH₃) at position 9 of the benzo-fused system.
- A hydrogen atom at position 1, rendering the compound a 1H-tautomer.
The SMILES notation COC1=CC=C2N=CC=C3C=C(Cl)NC1=C23 clarifies the connectivity: the benzene ring (positions 1–6) is fused to the naphthyridine system (positions 7–12), with the methoxy group at C9 and chlorine at C2. The InChIKey WKAMSMSJLRZJSJ-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
Table 1: Structural identifiers of this compound
Historical Context of Naphthyridine Derivatives in Heterocyclic Chemistry
Naphthyridines, bicyclic heteroaromatic systems with two nitrogen atoms, have been pivotal in medicinal and materials chemistry since their discovery in the mid-20th century. The 2,7-naphthyridine scaffold, though less common than its 1,8-isomer, gained attention for its electronic properties and bioactivity. Benzo-fused derivatives, such as benzo(ij)-2,7-naphthyridine, emerged in the 1970s as intermediates in the synthesis of antimalarial and antiviral agents.
Early synthetic routes relied on cyclocondensation of aminopyridines with ketones, but modern methods employ transition-metal-catalyzed couplings and Smiles rearrangements. For instance, the synthesis of furo[2,3-c]-2,7-naphthyridines via intramolecular nucleophilic addition demonstrates the scaffold’s versatility. The introduction of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) at specific positions modulates reactivity and binding affinity, as seen in kinase inhibitors.
Positional Isomerism in Benzo-Fused Naphthyridine Systems
Positional isomerism in benzo-fused naphthyridines arises from variations in the fusion points between the benzene and naphthyridine rings. For example:
- Benzo[ij]naphthyridine (as in the title compound) involves fusion at the ij positions, placing the benzene ring adjacent to the naphthyridine’s N2 and N7 atoms.
- Benzo[b]naphthyridine features fusion at the b position, altering the electronic distribution and steric profile.
Table 2: Comparative analysis of benzo-fused naphthyridine isomers
The chloro and methoxy substituents in this compound induce distinct electronic effects: the chlorine atom withdraws electron density, while the methoxy group donates resonance stabilization to the aromatic system. These features influence intermolecular interactions, as evidenced by NMR chemical shifts (e.g., δ 5.61–5.83 ppm for NH₂ in related compounds).
Structure
3D Structure
Properties
CAS No. |
84346-32-7 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
7-chloro-10-methoxy-2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene |
InChI |
InChI=1S/C12H9ClN2O/c1-16-9-3-2-8-11-7(4-5-14-8)6-10(13)15-12(9)11/h2-6,15H,1H3 |
InChI Key |
WKAMSMSJLRZJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=CN=C3C=C1)C=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide for methoxylation or halogenating agents for chlorination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound serves as a precursor in the synthesis of more complex naphthyridine derivatives and other heterocyclic compounds. Its halogenated structure allows for various chemical modifications, facilitating the development of new materials and catalysts in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of Complex Molecules | Acts as a building block for creating diverse chemical entities. |
| Catalytic Reactions | Used in developing new catalytic systems for organic reactions. |
Biology
In biological research, 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is utilized as a probe to study various biological processes. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Investigated for its potential to modulate enzyme activity, impacting metabolic pathways. |
| Biological Pathways | Explored as a tool to elucidate signaling pathways in cellular biology. |
Medicine
The compound has shown potential therapeutic applications due to its biological activity against various diseases, particularly in oncology and infectious diseases.
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. |
| Antimicrobial Properties | Demonstrates activity against resistant bacterial strains, suggesting use in antibiotic development. |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value suggesting significant anticancer potential.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to enhance the efficacy of existing antibiotics was also noted.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The position and nature of substituents significantly alter physicochemical properties. Key analogs include:
(a) 7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (Compound 2, )
- Structure: Chloro (C7), methoxy (C2), and amino (C10) groups.
- Synthesis: Synthesized via refluxing 7-chloro-2-methoxy-10-chloro-benzo[b][1,5]naphthyridine with p-nitroaniline in ethanol, yielding 70–80% after crystallization .
- LC-MS : [M+1]+ at m/z 381.17, confirming molecular weight alignment with theoretical values .
(b) 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine (Target Compound)
- Structure : Chloro (C2), methoxy (C9).
- Key Difference : The chloro group at C2 (vs. C7 in Compound 2) creates distinct electronic effects. Chlorine’s electron-withdrawing nature at C2 may reduce electron density at adjacent positions, altering reactivity in cross-coupling or substitution reactions.
(c) 7-Chloro-2-methoxy-10-(4-aminophenyl)-aminobenzo[b][1,5]naphthyridine (Compound 3, )
- Structure: Extended aromatic system with a 4-aminophenyl group at C10.
- Synthesis: Reduction of Compound 2 using SnCl₂ in acetic acid (98.8% yield), highlighting the role of amino groups in facilitating further functionalization .
(a) Amino vs. Chloro Substituents
- Amino Groups: Enable nucleophilic substitution or coupling reactions (e.g., formation of Schiff bases, as in Compound 4j ).
- Chloro Groups : Serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura coupling in acridine derivatives ).
(b) Methoxy Groups
- Electron-Donating Effects: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetic acid) and stabilize intermediates during synthesis .
- Positional Impact : Methoxy at C9 (target compound) vs. C2 (Compound 2) may influence hydrogen bonding or π-π stacking in supramolecular assemblies.
Physical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Yields: Amino-substituted derivatives (e.g., Compound 3) achieve higher yields (~98%) compared to benzylidene analogs (Compound 4j: 45%) due to fewer steric and electronic challenges .
- Melting Points : Methoxy and benzylidene groups elevate melting points (e.g., 160–162°C for Compound 4j) .
Biological Activity
2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound's structure includes a fused system of two pyridine rings, making it a heterocyclic compound with potential pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula for this compound is C₁₂H₉ClN₂O. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 232.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | Not specified |
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Structure-Activity Relationships (SAR) :
Other Biological Activities
Beyond anticancer properties, naphthyridines have been reported to exhibit other biological activities:
- Antimicrobial Properties : Some derivatives display significant antibacterial and antifungal activity.
- Neurological Effects : Certain compounds have shown promise in treating neurological disorders by acting on monoamine oxidase (MAO) inhibition .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-Chloro-9-methoxy-1H-benzo(ij)-2,7-naphthyridine, and how can reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or alcoholysis of chlorinated naphthyridine precursors. For example, chloro substituents in analogous naphthyridines undergo alcoholysis with methoxy groups under reflux conditions in ethanol or THF . Lewis acid catalysis (e.g., AlCl₃) may enhance reactivity in chloro-substituted intermediates . Key parameters include temperature control (20–150°C) and solvent polarity, which influence substitution rates and byproduct formation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR : Aromatic protons in naphthyridine cores typically appear as doublets in δ 8.3–8.6 ppm, while methoxy groups resonate as singlets near δ 3.8–4.0 ppm .
- X-ray crystallography : Resolves regiochemistry of substituents; for example, a related 7-chloro-2-hydroxynaphthyridine derivative was confirmed via crystallography to have planar aromatic systems with bond lengths indicative of electron-withdrawing effects .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and detect isotopic patterns for chlorine .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (due to potential skin/eye irritation) .
- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the chloro substituent .
- Waste disposal : Follow guidelines for halogenated waste, as chloro-naphthyridines may exhibit aquatic toxicity (WGK 3 classification) .
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions of the chloro group?
Regioselectivity depends on electronic and steric factors:
- Electronic effects : Chloro groups at electron-deficient positions (e.g., position 2 in 2,7-naphthyridines) are more reactive toward nucleophiles like amines or hydrazine .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces chloro groups with aryl/alkyl moieties under mild conditions (e.g., 80°C, THF/H₂O) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while nonpolar solvents may stabilize radical intermediates in photochemical reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Purity verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Solvent effects : Activity discrepancies may arise from dimethyl sulfoxide (DMSO) vs. aqueous solubility; conduct dose-response curves in multiple solvents .
- Structural analogs : Compare with 2-chloro-1,8-naphthyridine derivatives, where methoxy groups at position 9 enhance DNA intercalation but reduce solubility .
Q. How does the methoxy group influence the compound’s electronic properties and reactivity?
- Electron-donating effect : Methoxy groups increase electron density in the aromatic system, stabilizing intermediates in electrophilic substitution but deactivating the ring toward further electrophilic attacks .
- Hydrogen bonding : The methoxy oxygen can act as a hydrogen-bond acceptor, influencing crystal packing (observed in X-ray structures of related dimethoxy-naphthyridines) .
Methodological Challenges
Q. What analytical techniques distinguish positional isomers (e.g., 2,7- vs. 1,8-naphthyridine derivatives)?
- NOESY NMR : Correlates spatial proximity of substituents; for example, methoxy protons in 2,7-naphthyridines show NOE correlations with adjacent aromatic protons .
- IR spectroscopy : C-Cl stretching frequencies (550–600 cm⁻¹) vary slightly based on substituent positioning .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for substitution reactions; e.g., chloro group activation energy is lower in 2,7-naphthyridines than in 1,8-isomers due to resonance stabilization .
- Molecular docking : Predict binding affinities for biological targets (e.g., topoisomerase II) by simulating interactions between the methoxy group and hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
